molecular formula C6H9NO2 B1319516 2-Aminocyclopent-1-enecarboxylic acid CAS No. 773099-73-3

2-Aminocyclopent-1-enecarboxylic acid

Cat. No.: B1319516
CAS No.: 773099-73-3
M. Wt: 127.14 g/mol
InChI Key: IEENBFOXBSLDSO-UHFFFAOYSA-N
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Description

2-Aminocyclopent-1-enecarboxylic acid is a cyclic amino acid that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminocyclopent-1-enecarboxylic acid can be achieved through several synthetic routes. One common method involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme. This process yields an enantiomerically enriched product, substantially free of the corresponding cis isomer . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopent-1-enecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated cyclic amino acids.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, and substituted amino acids. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Aminocyclopent-1-enecarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its role in modulating biological pathways and its potential as a neurotransmitter analog.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting neurological disorders and as a precursor for the synthesis of pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Comparison with Similar Compounds

2-Aminocyclopent-1-enecarboxylic acid can be compared with other similar compounds, such as:

    4-Aminocyclopent-1-enecarboxylic acid: This compound shares a similar structure but differs in the position of the amino group.

    3-Aminocyclopent-1-enecarboxylic acid: Another structural isomer with the amino group at a different position.

    Cyclopentane derivatives: These include cis-3-aminocyclopentanecarboxylic acid and trans-3-aminocyclopentanecarboxylic acid, which are potent agonists at GABA receptors

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-aminocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENBFOXBSLDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593805
Record name 2-Aminocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773099-73-3
Record name 2-Aminocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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